

# Application Notes and Protocols: DS-1205b and Osimertinib Combination Therapy in NSCLC Cells

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## Compound of Interest

Compound Name: *DS-1205b free base*

Cat. No.: *B15619583*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. While epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like osimertinib have shown significant efficacy in NSCLC patients with EGFR mutations, the development of acquired resistance remains a major clinical challenge. One of the key mechanisms of resistance to osimertinib involves the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player. Upregulation of AXL has been shown to mediate resistance to EGFR TKIs in EGFR-mutant NSCLC.

DS-1205b is a novel and selective inhibitor of AXL kinase. This document provides detailed application notes and protocols for studying the combination therapy of DS-1205b and osimertinib in NSCLC cells. The combination aims to overcome osimertinib resistance by targeting the AXL-mediated bypass pathway, thereby prolonging the therapeutic benefit of EGFR inhibition.

## Data Presentation

The following tables summarize quantitative data from studies on DS-1205b and osimertinib in NSCLC cells.

Table 1: In Vitro Efficacy of Osimertinib in Parental and Resistant NSCLC Cell Lines

Cell Line	Treatment	IC50 (nM)	Fold Resistance
HCC827 (Parental)	Osimertinib	9.2	-
HCC827 (Osimertinib-Resistant)	Osimertinib	3975.9	~432

Data derived from studies generating osimertinib-resistant HCC827 cells through long-term treatment.[\[1\]](#)

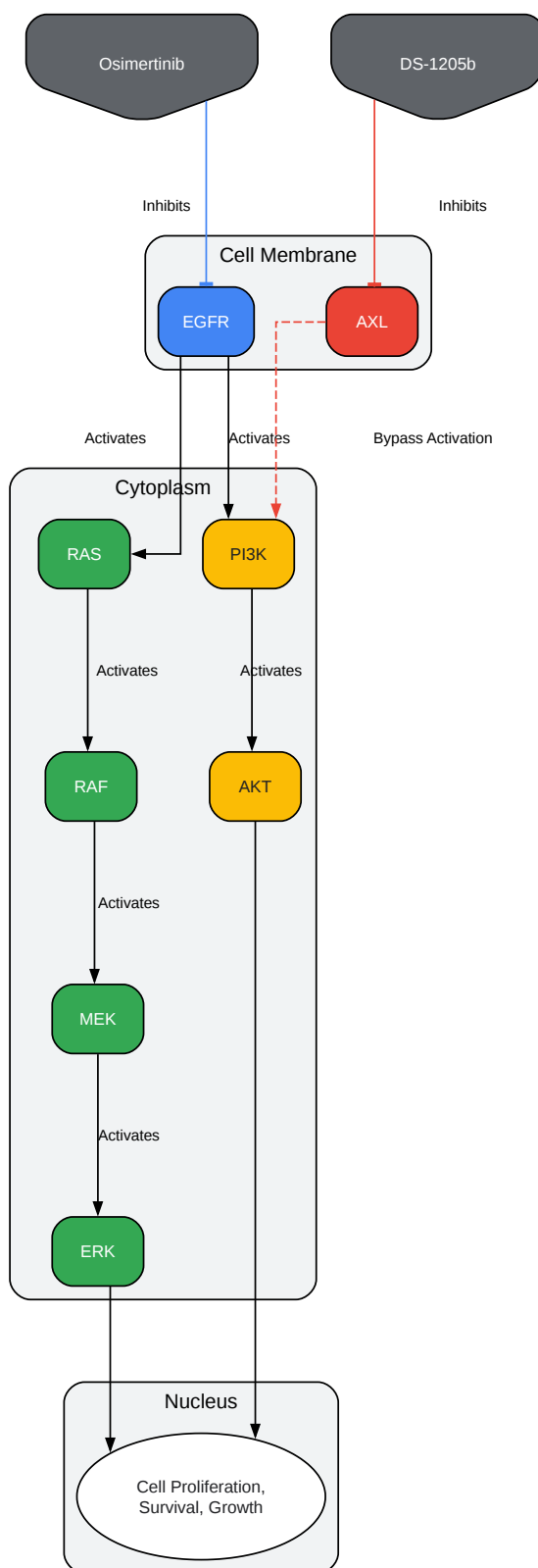
Table 2: Effect of DS-1205b and Osimertinib Combination on Downstream Signaling in HCC827 Cells

Treatment	p-EGFR	p-AXL	p-AKT	p-ERK
Control	+++	+	+++	+++
Osimertinib (16-2000 nM)	Reduced	-	Reduced	Reduced
DS-1205b (1 $\mu$ M)	-	Inhibited	-	-
Osimertinib + DS-1205b	Reduced	Inhibited	Completely Inhibited	Reduced

This table provides a qualitative summary of Western blot results. "+++" indicates high phosphorylation, "+" indicates baseline phosphorylation, "Reduced" indicates a decrease in phosphorylation, and "Inhibited" indicates a strong suppression of phosphorylation. The combination of DS-1205b and osimertinib showed more effective inhibition of AKT phosphorylation than osimertinib alone.[\[1\]](#)

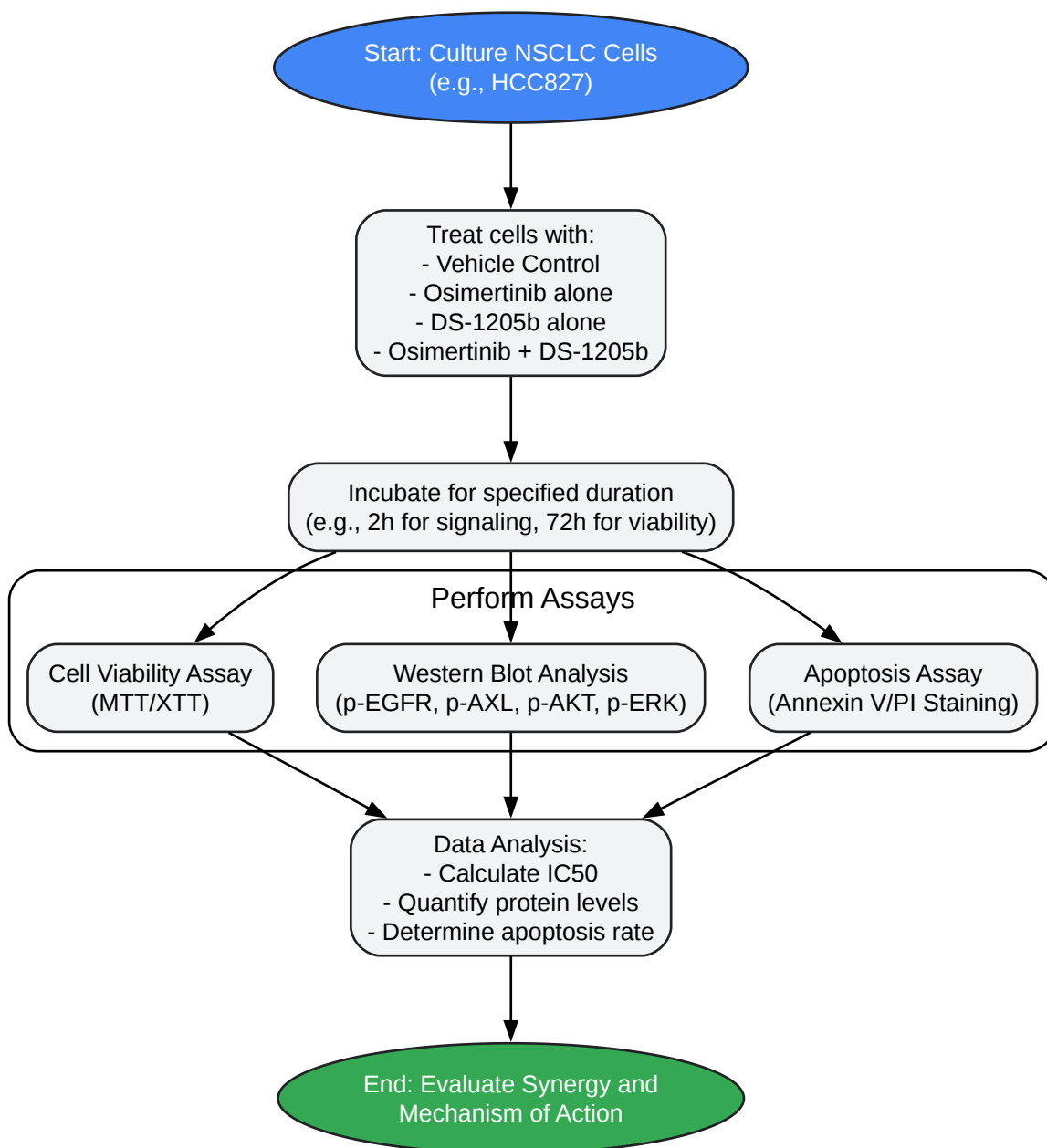
## Signaling Pathways and Experimental Workflow

Diagram 1: Signaling Pathway of Osimertinib Resistance and DS-1205b Intervention

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Caption: EGFR and AXL signaling pathways in NSCLC and points of inhibition by osimertinib and DS-1205b.

Diagram 2: Experimental Workflow for In Vitro Combination Study



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Caption: A generalized workflow for in vitro evaluation of DS-1205b and osimertinib combination therapy.

## Experimental Protocols

### Cell Culture

- Cell Line: HCC827 (human NSCLC cell line with EGFR exon 19 deletion) and its osimertinib-resistant derivative.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Generation of Resistant Cells: To generate osimertinib-resistant HCC827 cells, culture the parental cells in the presence of gradually increasing concentrations of osimertinib over several months.[\[1\]](#)

### Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of DS-1205b and osimertinib, alone and in combination.

- Materials:
  - 96-well plates
  - NSCLC cells
  - Complete culture medium
  - DS-1205b and osimertinib stock solutions
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - DMSO (Dimethyl sulfoxide)
  - Microplate reader
- Procedure:

- Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells/well in 100  $\mu$ L of complete culture medium.
- Incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of DS-1205b, osimertinib, and their combination in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions (or vehicle control) to the respective wells.
- Incubate for 72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> values. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1), additive effect (CI = 1), or antagonism (CI > 1).<sup>[2][3]</sup>

## Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the EGFR and AXL signaling pathways.

- Materials:
  - 6-well plates
  - NSCLC cells

- DS-1205b and osimertinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- TBST (Tris-buffered saline with 0.1% Tween 20)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate
- Imaging system
- Procedure:
  - Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
  - Treat the cells with DS-1205b, osimertinib, or their combination for a specified time (e.g., 2 hours).<sup>[1]</sup>
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Determine protein concentration using a BCA assay.
  - Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
  - Separate 20-30  $\mu$ g of protein per lane on an SDS-PAGE gel.

- Transfer proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities using densitometry software and normalize to the loading control.<sup>[4][5]</sup>

## Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
  - 6-well plates
  - NSCLC cells
  - DS-1205b and osimertinib
  - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
  - Flow cytometer
- Procedure:
  - Seed and treat NSCLC cells with DS-1205b, osimertinib, or their combination for a specified time (e.g., 48 hours).

- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to 100  $\mu$ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.[6][7]

## Conclusion

The combination of DS-1205b and osimertinib represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination therapy in vitro. These studies are crucial for the preclinical evaluation and further development of this therapeutic approach.

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